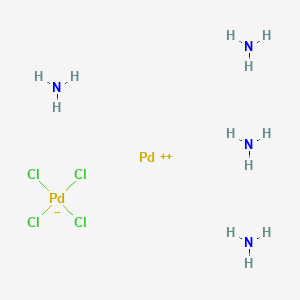

azane;palladium(2+);tetrachloropalladium(2-)

Vue d'ensemble

Description

azane;palladium(2+);tetrachloropalladium(2-) is a coordination complex of palladium. This compound is characterized by the presence of palladium in the +2 oxidation state, coordinated with four ammonia molecules and four chloride ions. It is commonly used in various chemical reactions and industrial processes due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) typically involves the reaction of palladium(II) chloride with ammonia in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

[ \text{PdCl}_2 + 4 \text{NH}_3 \rightarrow [\text{Pd(NH}_3\text{)}_4]\text{Cl}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This includes the use of advanced purification methods such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of palladium.

Reduction: It can be reduced to palladium metal or lower oxidation states.

Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or carbonyls.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.

Substitution: Ligand exchange reactions typically involve the use of excess ligands and may require heating or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium metal.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula :

- Molecular Weight : 338.53 g/mol

- Appearance : Typically appears as a crystalline solid.

Catalysis in Organic Chemistry

Tetraamminepalladium(II) tetrachloropalladate(II) is extensively utilized as a catalyst in various organic reactions:

- Hydrogenation : It facilitates the addition of hydrogen to unsaturated organic compounds, enhancing reaction rates and selectivity.

- Carbon-Carbon Coupling Reactions : This compound is pivotal in Suzuki and Heck reactions, which are essential for forming complex organic molecules.

- Oxidation Reactions : It acts as an oxidizing agent, converting alcohols to carbonyl compounds efficiently.

| Reaction Type | Role of Tetraamminepalladium(II) Tetrachloropalladate(II) |

|---|---|

| Hydrogenation | Catalyst for adding hydrogen across double bonds |

| Carbon-Carbon Coupling | Catalyst in Suzuki and Heck reactions |

| Oxidation | Oxidizing agent for alcohols |

Biological Applications

Recent studies have explored the potential of this compound in biological systems:

- Antimicrobial Properties : Research indicates that tetraamminepalladium(II) tetrachloropalladate(II) exhibits antimicrobial activity against various bacterial strains, suggesting its use in developing new antimicrobial agents .

- Cancer Treatment : Investigations into its interactions with DNA suggest potential applications in targeted cancer therapies. The compound's ability to form complexes with DNA may lead to the development of novel chemotherapeutic agents .

Case Study 1: Antimicrobial Activity

A study published in Frontiers in Chemistry demonstrated that tetraamminepalladium(II) tetrachloropalladate(II) effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell membranes, leading to cell death. This finding supports its potential use as a natural preservative or antimicrobial agent in food and pharmaceutical industries .

Case Study 2: Catalytic Efficiency

In a comparative study on catalytic efficiency, tetraamminepalladium(II) tetrachloropalladate(II) was tested against other palladium complexes for its role in carbon-carbon coupling reactions. The results indicated that this compound provided higher yields and shorter reaction times compared to traditional catalysts, making it a valuable asset in synthetic organic chemistry .

Mécanisme D'action

The mechanism by which Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) exerts its effects involves the coordination of palladium with various ligands. This coordination can alter the electronic properties of the palladium center, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or catalytic activity in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Palladium(2+), tetraammine-, (SP-4-1)-, sulfate (1:1)

- Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2)

Uniqueness

Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) is unique due to its specific coordination environment and the presence of chloride ligands. This gives it distinct reactivity and stability compared to other palladium complexes with different ligands.

Activité Biologique

Palladium complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. The compound "azane; palladium(2+); tetrachloropalladium(2-)" represents a class of palladium(II) complexes that exhibit notable cytotoxic effects against various human tumor cell lines. This article delves into the synthesis, characterization, and biological activity of this compound, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of palladium(II) complexes typically involves the reaction of palladium precursors with suitable ligands. For instance, azane ligands can coordinate with palladium ions to form stable complexes. These complexes are characterized using techniques such as:

- Elemental Analysis : Determines the composition and stoichiometry.

- Spectroscopic Techniques : Includes IR, NMR, and UV-Vis spectroscopy to elucidate molecular structure.

- X-ray Crystallography : Provides insight into the three-dimensional arrangement of atoms within the complex.

Antitumor Activity

Palladium(II) complexes, including those containing azane ligands, have been extensively studied for their antitumor properties. The following table summarizes key findings on the cytotoxic effects of various palladium(II) complexes:

| Complex | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| [Pd(TSC1)2] | DU145 (Prostate Cancer) | 0.01 | Induces apoptosis via caspase activation |

| [Pd(PyTT)Cl2] | HL-60 (Leukemia) | 20.7 | Increases ROS production and DNA oxidative damage |

| [Pd(Thiazine)2] | HeLa (Cervical Cancer) | 46.39 | Triggers mitochondrial apoptosis |

| [Pd(Azane)Cl2] | U-937 (Lymphoma) | 62.74 | Induces cell cycle arrest and apoptosis |

IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

- Apoptosis Induction : Many palladium complexes trigger programmed cell death through the activation of caspases, particularly caspase-3 and caspase-9. For example, PdPyTT has shown a significant increase in apoptotic cells compared to controls .

- Reactive Oxygen Species (ROS) Production : The generation of ROS is a common mechanism through which these complexes exert cytotoxic effects. Elevated ROS levels lead to oxidative stress, damaging cellular components such as DNA .

- Cell Cycle Arrest : Certain palladium complexes induce cell cycle arrest at specific phases, preventing cancer cells from proliferating. For instance, Pd(PyTT) was noted for causing a moderate S phase arrest in HL-60 cells .

Study 1: Antitumor Efficacy of Palladium(II) Complexes

In a study focused on the antitumor efficacy of various palladium(II) complexes, researchers synthesized several derivatives and tested their cytotoxicity against human tumor cell lines including HeLa, HL-60, and U-937. The results indicated that complexes with phenyl substitutions exhibited lower IC50 values compared to their methyl-substituted counterparts, suggesting that structural modifications significantly influence biological activity .

Study 2: Mechanistic Insights into Apoptosis

Another investigation explored the mechanistic pathways involved in the apoptosis induced by PdPyTT in HL-60 cells. The study demonstrated that treatment with PdPyTT resulted in increased activation of caspases and elevated levels of intracellular ROS, confirming its potential as an effective anti-leukemic agent .

Propriétés

IUPAC Name |

azane;palladium(2+);tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.4H3N.2Pd/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZHJAFUUQUXRW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.Cl[Pd-2](Cl)(Cl)Cl.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H12N4Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13820-44-5 | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraamminepalladium(2+) tetrachloropalladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.